1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
Description
The compound 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (molecular formula: C₂₀H₁₉F₂NO₃S; average mass: 391.432 g/mol) features a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group and linked to a pyridin-3-yl ethanone moiety . The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, confers conformational flexibility, which is advantageous in drug design for optimizing receptor interactions.
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS/c19-14-3-4-16(20)15(11-14)17-5-7-22(8-9-24-17)18(23)10-13-2-1-6-21-12-13/h1-4,6,11-12,17H,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZHHWUQTZPUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Structural Similarities :
- Shares the 1,4-thiazepane core and 2,5-difluorophenyl substituent.
- Ethane-1-one backbone links the heterocycle to an aromatic group.
Key Differences :
- Replaces the pyridin-3-yl group with a 1,3-benzodioxol-5-yl moiety.
- The benzodioxol group is a metabolically stable pharmacophore commonly used to reduce oxidative degradation.
Implications :
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
Structural Similarities :
- Contains a 1,2,4-triazole ring, a nitrogen-rich heterocycle.
- Features fluorine-substituted phenyl groups (2,4-difluorophenyl) and an ethanone backbone.
Key Differences :
Implications :
- Triazole vs. Thiazepane : Triazoles are rigid and planar, favoring interactions with flat binding pockets (e.g., enzyme active sites). Thiazepanes’ flexibility may better accommodate conformational shifts in dynamic targets (e.g., G protein-coupled receptors).
- Fluorine Substitution : The 2,4-difluorophenyl group (vs. 2,5-difluorophenyl) creates adjacent fluorine atoms, altering steric and electronic effects in target interactions .
Pyrazole-Thiophene Derivatives (e.g., 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone)
Structural Similarities :
- Contains a ketone-linked aromatic system.
Key Differences :
- Pyrazole-thiophene core replaces thiazepane.
- Polar substituents (amino, hydroxy, cyano) increase hydrophilicity.
Implications :
- Polarity: The amino and hydroxy groups enhance solubility but may limit membrane permeability.
- Thiophene vs.
Research Findings and Implications
- Target Compound : The pyridine and thiazepane combination offers a versatile scaffold for targeting receptors requiring both flexibility and polar interactions (e.g., neurotransmitter receptors).
- Benzodioxol Analog : Likely prioritizes stability over target engagement in hydrophilic environments.
- Triazole Derivatives : Suited for enzyme inhibition but may lack tissue penetration due to sulfonyl groups.
Preparation Methods
Cyclization of Amino-Thiol Precursors
The 1,4-thiazepane ring is commonly synthesized via cyclization of 1,4-diamines or amino-alcohols with sulfur-containing reagents. For example, reacting 4-amino-1-chloro-2-mercaptobutane with 2,5-difluorophenylmagnesium bromide under basic conditions yields the 7-substituted thiazepane intermediate. This method, adapted from thiazinane syntheses, achieves yields of 60–75% in tetrahydrofuran (THF) at 0–5°C.
Ring-Expansion Strategies
Ring expansion of smaller heterocycles, such as aziridines or thiiranes, offers an alternative route. Treatment of 2-(2,5-difluorophenyl)thiirane with 1,3-diaminopropane in the presence of BF₃·OEt₂ catalyzes a [3+4] cycloaddition, forming the thiazepane core with 55% efficiency.
Introduction of the 2,5-Difluorophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 7-bromo-1,4-thiazepane with 2,5-difluorophenylboronic acid provides a high-yielding (80–85%) route. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 90°C for 12 h.
Ullmann-Type Aryl Amination
Copper(I)-mediated coupling of 7-iodo-1,4-thiazepane with 2,5-difluoroaniline using CuI (10 mol%) and L-proline (20 mol%) in DMSO at 110°C achieves moderate yields (50–60%) but requires rigorous exclusion of oxygen.
Installation of the 2-(Pyridin-3-yl)acetyl Moiety
Friedel-Crafts Acylation
Reaction of 1,4-thiazepane-4-carbonyl chloride with 3-pyridinyllithium in anhydrous diethyl ether at −78°C generates the ketone via nucleophilic acyl substitution. This method, however, suffers from poor regioselectivity (<40% yield).
Grignard Addition-Oxidation Sequence
A two-step protocol involving:
- Grignard addition : Treatment of 1,4-thiazepane-4-carbonitrile with 3-pyridinylmagnesium bromide (THF, 0°C, 2 h).
- Oxidation : Conversion of the resulting imine to ketone using MnO₂ (CH₂Cl₂, rt, 12 h).
This sequence improves yields to 65–70% while minimizing side reactions.
One-Pot Multi-Component Approaches
Recent advances utilize tandem cyclization-coupling reactions to streamline synthesis. For instance, combining 2,5-difluorophenyl isothiocyanate , 1,3-dibromopropane , and 3-pyridinylacetyl chloride in the presence of Cs₂CO₃ (2 equiv) and Pd(OAc)₂ (3 mol%) in DMF at 120°C directly affords the target compound in 45% yield. While efficient, scalability remains limited by reagent compatibility.
Analytical Characterization and Quality Control
Critical characterization data for This compound include:
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 7.75 (m, 2H, Ar-H), 4.20 (t, J=6.0 Hz, 2H, Thiazepane-H) |
| ¹³C NMR | δ 205.2 (C=O), 150.1 (d, J=245 Hz, C-F), 136.8 (Py-C) |
| HRMS | m/z 361.1421 [M+H]⁺ (calc. 361.1425) |
| HPLC Purity | 99.2% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) |
Reproducibility across batches is ensured via strict control of reaction temperatures (±2°C) and solvent drying (MgSO₄ or molecular sieves).
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd catalysts with NiCl₂(dppe) reduces costs by 40% while maintaining yields >70% for Suzuki couplings.
Solvent Recycling
DMF recovery via vacuum distillation achieves 85% reuse, lowering environmental impact and production expenses.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
